
6-Cyclobutoxypyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutoxypyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C9H10ClNO3S. It is a derivative of pyridine, featuring a sulfonyl chloride group at the 3-position and a cyclobutoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxypyridine-3-sulfonyl chloride typically involves the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride. The process includes adding phosphorus pentachloride to a reaction solution containing pyridine-3-sulfonic acid in multiple divided portions, either stepwise or continuously. This reaction produces pyridine-3-sulfonyl chloride, which can then be further modified to introduce the cyclobutoxy group .
Industrial Production Methods
Industrial production methods for pyridine-3-sulfonyl chloride, which is a precursor to this compound, involve similar steps but are optimized for higher yields and reduced byproduct formation. The reaction solution is subjected to distillation under reduced pressure to purify the final product .
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Catalysts: Catalysts such as palladium are often used in coupling reactions involving this compound.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Scientific Research Applications
6-Cyclobutoxypyridine-3-sulfonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique properties make it suitable for developing new materials with specific characteristics.
Drug Synthesis: Employed in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Mechanism of Action
The mechanism of action of 6-Cyclobutoxypyridine-3-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the carbon atom more susceptible to nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-sulfonyl chloride: Lacks the cyclobutoxy group, making it less sterically hindered.
6-Methoxy-pyridine-3-sulfonyl chloride: Contains a methoxy group instead of a cyclobutoxy group, affecting its reactivity and solubility.
Uniqueness
6-Cyclobutoxypyridine-3-sulfonyl chloride is unique due to the presence of the cyclobutoxy group, which introduces steric hindrance and affects the compound’s reactivity and solubility. This makes it particularly useful in applications where specific reactivity patterns are desired.
Properties
Molecular Formula |
C9H10ClNO3S |
|---|---|
Molecular Weight |
247.70 g/mol |
IUPAC Name |
6-cyclobutyloxypyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO3S/c10-15(12,13)8-4-5-9(11-6-8)14-7-2-1-3-7/h4-7H,1-3H2 |
InChI Key |
IVRQEAULDIHVFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OC2=NC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13640015.png)
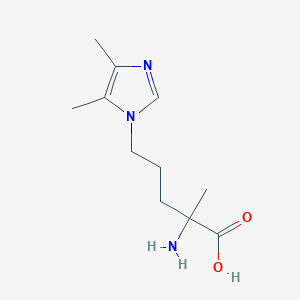


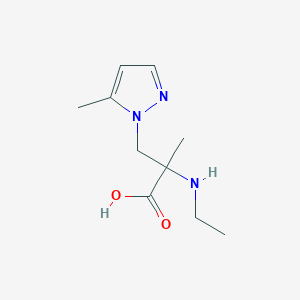

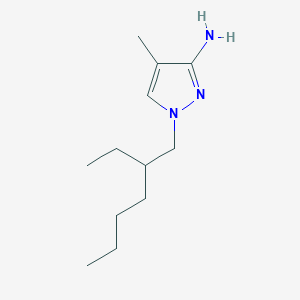
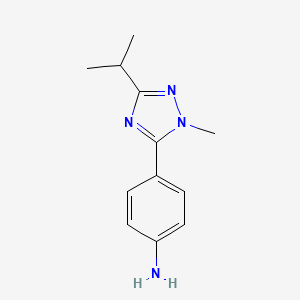
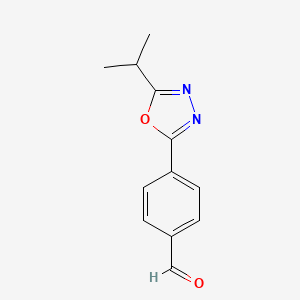
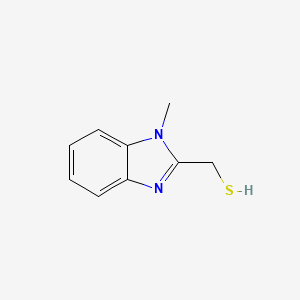
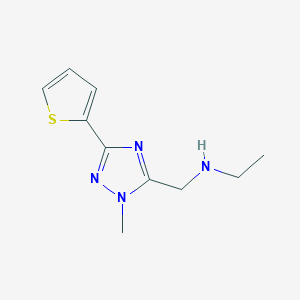
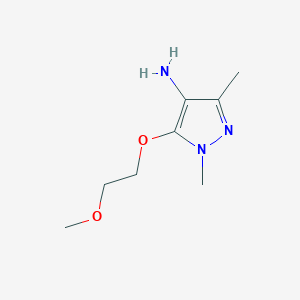
![1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride](/img/structure/B13640090.png)

